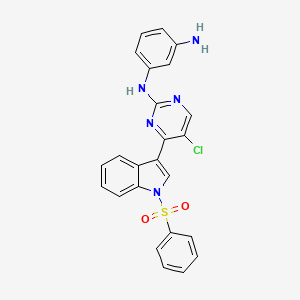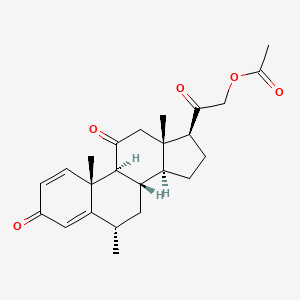
Glycoallocholic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycoallocholic acid is a bile acid conjugate that plays a crucial role in the emulsification and absorption of dietary fats. It is formed by the conjugation of allocholic acid with glycine. This compound is found in the bile of mammals and is essential for the digestion and absorption of lipids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glycoallocholic acid typically involves the conjugation of allocholic acid with glycine. This reaction can be catalyzed by enzymes or chemical catalysts under specific conditions. The reaction generally requires a controlled environment with precise pH and temperature to ensure the successful conjugation of the two molecules.
Industrial Production Methods: Industrial production of this compound involves the extraction of allocholic acid from bile, followed by its conjugation with glycine. This process is carried out in large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The final product is then purified using various techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: Glycoallocholic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have different chemical and biological properties, making them useful in various applications.
科学研究应用
Glycoallocholic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of bile acids and their derivatives in various chemical reactions.
Biology: It is used to study the role of bile acids in the digestion and absorption of dietary fats.
Medicine: It is used in the development of drugs for the treatment of liver and gallbladder diseases.
Industry: It is used in the production of detergents and emulsifiers due to its ability to solubilize fats.
作用机制
Glycoallocholic acid exerts its effects by acting as a detergent to solubilize fats, facilitating their absorption in the intestines. It interacts with specific receptors and transporters in the intestinal cells, promoting the emulsification and absorption of dietary lipids. The molecular targets and pathways involved in this process include the bile acid receptors and transporters, which play a crucial role in lipid metabolism.
相似化合物的比较
Glycoallocholic acid is similar to other bile acid conjugates such as glycocholic acid and taurocholic acid. it is unique in its specific structure and properties, which make it particularly effective in the emulsification and absorption of fats. Similar compounds include:
Glycocholic acid: A conjugate of cholic acid with glycine.
Taurocholic acid: A conjugate of cholic acid with taurine.
Glycodeoxycholic acid: A conjugate of deoxycholic acid with glycine.
These compounds share similar functions but differ in their chemical structures and specific biological activities.
属性
CAS 编号 |
66421-55-4 |
|---|---|
分子式 |
C26H43NO6 |
分子量 |
465.6 g/mol |
IUPAC 名称 |
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15-,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 |
InChI 键 |
RFDAIACWWDREDC-JODXHIDWSA-N |
手性 SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)



![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)




![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)




